molecular formula C17H14Cl2N2S2 B12136351 4-[(2,6-Dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-[(2,6-Dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B12136351
M. Wt: 381.3 g/mol
InChI Key: BREBAXSQYYGBMF-UHFFFAOYSA-N
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Description

4-[(2,6-Dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothieno pyrimidine core, which is a fused heterocyclic system, and a dichlorobenzyl sulfanyl group, contributing to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothieno pyrimidine core .

Scientific Research Applications

4-[(2,6-Dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,6-Dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The dichlorobenzyl sulfanyl group may enhance binding affinity and specificity, while the benzothieno pyrimidine core can modulate the compound’s overall activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,6-Dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H14Cl2N2S2

Molecular Weight

381.3 g/mol

IUPAC Name

4-[(2,6-dichlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C17H14Cl2N2S2/c18-12-5-3-6-13(19)11(12)8-22-16-15-10-4-1-2-7-14(10)23-17(15)21-9-20-16/h3,5-6,9H,1-2,4,7-8H2

InChI Key

BREBAXSQYYGBMF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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